![molecular formula C19H25NO3S B2844843 N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide CAS No. 1795086-02-0](/img/structure/B2844843.png)
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
- Researchers have discovered that N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide exhibits anti-hepatitis C virus (HCV) activity . This finding suggests its potential as an effective therapeutic drug for hepatitis C disease.
- Novel scaffold compounds containing benzofuran rings, such as derivatives of N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide, have been developed and utilized as anticancer agents . These compounds may play a crucial role in cancer treatment.
- A unique method for constructing benzofuran rings involves a free radical cyclization cascade. Researchers have successfully synthesized complex benzofuran derivatives using this approach . Such compounds could have diverse applications in drug development.
- Another intriguing method for constructing benzofuran rings is through proton quantum tunneling. This approach yields benzofuran derivatives with fewer side reactions and high yield, making it conducive to complex ring system construction .
- Benzofuran compounds are ubiquitous in nature, found in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . These natural sources provide valuable insights for drug discovery and development.
- Understanding the relationship between the bioactivities of benzofuran derivatives and their structures is essential. Researchers continue to explore SAR to optimize the pharmacological properties of these compounds .
Antiviral Activity
Anticancer Properties
Free Radical Cyclization Cascade
Proton Quantum Tunneling Synthesis
Natural Product Sources
Structure-Activity Relationship (SAR)
Future Directions
properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-15-8-9-19(16(2)14-15)24(22,23)20-12-10-18(11-13-21)17-6-4-3-5-7-17/h3-9,14,18,20-21H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNPXRUFAUWPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-phenylpentyl)-2,4-dimethylbenzenesulfonamide |
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